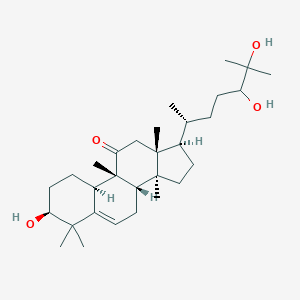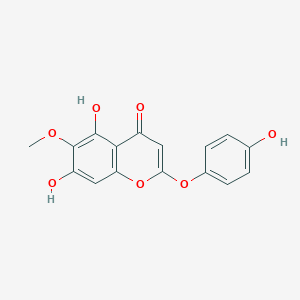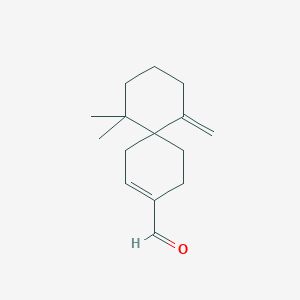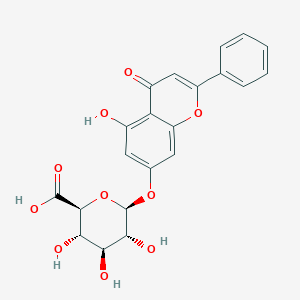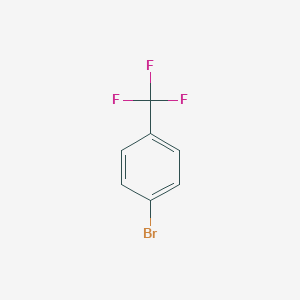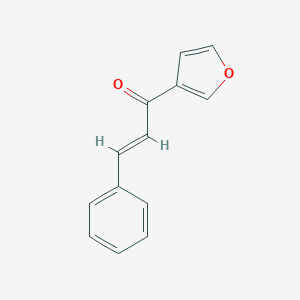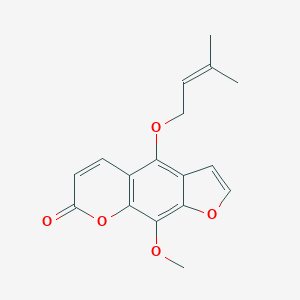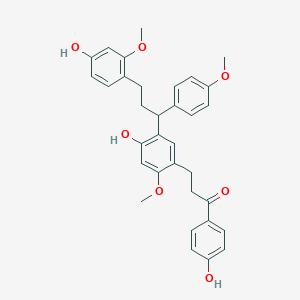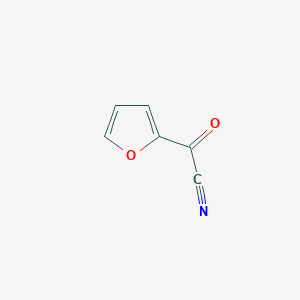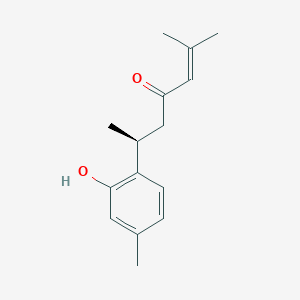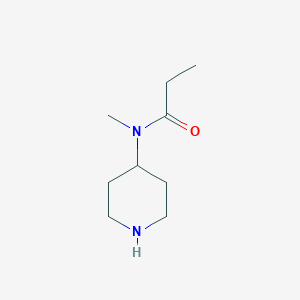![molecular formula C11H20N2O2 B150075 tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate CAS No. 134575-96-5](/img/structure/B150075.png)
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate, also known as TBAC, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is not fully understood. However, it is known to interact with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the nicotinic acetylcholine receptor. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to improve cognitive function in animal models. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been shown to have a neuroprotective effect, preventing damage to neurons and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate is also highly stable, making it suitable for long-term storage. However, tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. One area of interest is the development of more efficient synthesis methods for tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its derivatives. Another area of interest is the investigation of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate's potential as a treatment for various neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate involves the reaction of tert-butyl carbamate with 3-azabicyclo[4.1.0]heptane in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields high purity tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate. The synthesis of tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been optimized over the years, resulting in a more efficient and cost-effective process.
Applications De Recherche Scientifique
Tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
134575-96-5 |
|---|---|
Nom du produit |
tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-12-6-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Clé InChI |
AEQQHYBIUSFPDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1C2C1CNCC2 |
Synonymes |
Carbamic acid, 3-azabicyclo[4.1.0]hept-7-yl-, 1,1-dimethylethyl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
